molecular formula C24H28FN3O B1244355 Caplyta

Caplyta

Cat. No.: B1244355
M. Wt: 393.5 g/mol
InChI Key: HOIIHACBCFLJET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Development and Discovery

The historical development of lumateperone traces back to the innovative research efforts of Bristol-Myers Squibb, where the compound was initially discovered as part of comprehensive drug discovery programs targeting neuropsychiatric disorders. The original discovery work focused on developing novel therapeutic agents with improved efficacy and safety profiles compared to existing antipsychotic medications. Bristol-Myers Squibb's research team identified lumateperone's unique pharmacological properties through systematic structure-activity relationship studies that led to the discovery of this tetracyclic quinoxaline derivative.

The compound subsequently underwent a significant transition in its development trajectory when Bristol-Myers Squibb licensed lumateperone to Intra-Cellular Therapies in 2005. This licensing agreement marked a pivotal moment in the compound's development history, as Intra-Cellular Therapies assumed responsibility for advancing lumateperone through clinical development and regulatory approval processes. Intra-Cellular Therapies, founded in 2002 and led by notable figures including Nobel laureate Paul Greengard, brought specialized expertise in neuropsychiatric drug development to the lumateperone program.

The clinical development program for lumateperone encompassed an extensive research initiative involving over 20 clinical trials with more than 1900 individuals exposed to the compound. This comprehensive clinical investigation demonstrated the rigorous scientific approach employed in evaluating lumateperone's therapeutic potential. The development timeline included multiple phases of clinical testing, progressing from early-stage safety studies to large-scale efficacy trials that ultimately supported regulatory submissions.

A significant milestone in lumateperone's development occurred with the completion of pivotal Phase 3 trials that demonstrated efficacy for schizophrenia treatment. These studies provided the foundation for the compound's first regulatory approval, establishing lumateperone as a viable therapeutic option in the antipsychotic medication class. The successful completion of these trials represented years of dedicated research and development efforts, culminating in regulatory recognition of the compound's therapeutic value.

Structural Classification and Chemical Family

Lumateperone belongs to the butyrophenone class of antipsychotic medications, representing a distinctive structural variation within this established pharmaceutical family. The butyrophenone classification is characterized by a ketone group flanked by a phenyl ring and a butyl chain, forming the foundational structural framework that defines this chemical class. However, lumateperone's structure incorporates significant modifications and elaborations upon the basic butyrophenone scaffold, resulting in its unique pharmacological properties.

The compound is more specifically classified as a tetracyclic quinoxaline derivative, reflecting its complex polycyclic architecture. This tetracyclic structure represents a sophisticated medicinal chemistry approach to developing novel therapeutic agents with enhanced selectivity and efficacy profiles. The quinoxaline component of the structure contributes to the compound's distinctive binding characteristics and pharmacological activities, differentiating it from simpler butyrophenone derivatives.

Lumateperone's molecular formula is C24H28FN3O, with a molecular weight of 393.497 Daltons for the free base form. The compound contains a fluorine atom substitution on the phenyl ring, which is a common medicinal chemistry modification employed to enhance metabolic stability and binding affinity. The presence of nitrogen atoms within the tetracyclic framework contributes to the compound's basicity and influences its pharmacokinetic properties.

The stereochemistry of lumateperone is precisely defined, with the compound containing two defined stereocenters that contribute to its three-dimensional molecular architecture. The specific stereochemical configuration is designated as (6bR,10aS), indicating the absolute configuration at these critical chiral centers. This stereochemical precision is essential for the compound's biological activity and represents careful optimization during the drug discovery process.

Chemical Property Value Significance
Molecular Formula C24H28FN3O Defines elemental composition
Molecular Weight 393.497 Da Free base molecular mass
Stereochemistry (6bR,10aS) Critical for biological activity
Fluorine Substitution 4-position on phenyl ring Enhances metabolic stability
Tetracyclic Framework Quinoxaline-based Provides unique binding profile

Nomenclature and Identification

Lumateperone is known by multiple nomenclature systems and identification codes that reflect its progression through drug discovery, development, and commercialization phases. The International Nonproprietary Name (INN) for the compound is lumateperone, which serves as the standardized international designation recognized by regulatory authorities worldwide. This official nomenclature provides a universal identifier that transcends commercial branding and ensures consistent communication within the scientific and medical communities.

During its development phases, lumateperone was designated by several research codes, most notably ITI-007 and ITI-722. These developmental code names were assigned by Intra-Cellular Therapies and served to identify the compound throughout its clinical investigation phases. The ITI-007 designation has been particularly prominent in scientific literature and regulatory documents, reflecting its widespread use during the compound's clinical development program.

The commercial brand name Caplyta was assigned to lumateperone for marketing purposes following regulatory approval. This brand name represents the marketed formulation of lumateperone and is used in clinical practice and commercial communications. The brand name selection reflects pharmaceutical industry practices for creating distinctive identifiers that facilitate physician and patient recognition while maintaining professional medical terminology standards.

Chemical identification systems have assigned numerous specific identifiers to lumateperone, facilitating accurate compound tracking and reference across scientific databases. The Chemical Abstracts Service (CAS) Registry Number for lumateperone is 313369-37-8, providing a unique numerical identifier within the comprehensive CAS database. The compound's Unique Ingredient Identifier (UNII) code is 70BSQ12069, assigned by the Food and Drug Administration for regulatory tracking purposes.

Nomenclature Type Identifier Authority/System
International Nonproprietary Name Lumateperone World Health Organization
Development Code ITI-007 Intra-Cellular Therapies
Development Code ITI-722 Intra-Cellular Therapies
Brand Name This compound Commercial designation
CAS Registry Number 313369-37-8 Chemical Abstracts Service
UNII Code 70BSQ12069 Food and Drug Administration
ChEMBL ID CHEMBL3306803 European Molecular Biology Laboratory
DrugBank ID DB06077 DrugBank database

The systematic chemical name for lumateperone according to International Union of Pure and Applied Chemistry (IUPAC) nomenclature is 1-(4-fluorophenyl)-4-[(6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]butan-1-one. This systematic name provides a complete description of the compound's chemical structure, including stereochemical designations and functional group positions. The complexity of this systematic name reflects the sophisticated molecular architecture that characterizes lumateperone's structure.

Regulatory Status in Pharmaceutical Chemistry

Lumateperone has achieved significant regulatory recognition through multiple Food and Drug Administration approvals that have established its status as an approved therapeutic agent for specific psychiatric indications. The compound's regulatory journey began with its initial approval for schizophrenia treatment in adults, granted by the Food and Drug Administration in December 2019. This landmark approval represented the culmination of extensive clinical development efforts and marked lumateperone's entry into the commercial pharmaceutical market.

The regulatory approval for schizophrenia was based on comprehensive clinical evidence derived from multiple controlled trials that demonstrated lumateperone's efficacy and acceptable safety profile. The Food and Drug Administration's approval was supported by data from three pivotal clinical trials, including two positive, well-controlled studies that provided evidence of therapeutic benefit. This regulatory milestone established lumateperone as a new treatment option within the antipsychotic medication class for schizophrenia management.

A significant expansion of lumateperone's regulatory status occurred in December 2021, when the Food and Drug Administration approved the compound for the treatment of bipolar depression in adults. This approval encompassed both monotherapy use and adjunctive therapy in combination with lithium or valproate, representing a notable expansion of the compound's approved therapeutic applications. The bipolar depression approval was particularly significant as it positioned lumateperone as the first Food and Drug Administration-approved monotherapy specifically for this indication.

Recent regulatory developments have included the submission of a supplemental New Drug Application for major depressive disorder as an adjunctive therapy to antidepressants. The Food and Drug Administration accepted this submission for review in February 2025, indicating continued expansion of lumateperone's potential therapeutic applications. This ongoing regulatory activity demonstrates the compound's continued development trajectory and potential for additional approved indications.

The compound's patent protection status includes composition-of-matter patents that provide market exclusivity until December 2028. This intellectual property protection framework ensures continued commercial incentives for the compound's development and marketing. Patent litigation settlements, including agreements with generic drug manufacturers such as Sandoz, have been resolved to maintain market exclusivity during the patent protection period.

Regulatory Milestone Date Indication Approval Type
Initial Food and Drug Administration Approval December 2019 Schizophrenia in adults New Drug Application
Expanded Food and Drug Administration Approval December 2021 Bipolar depression Supplemental New Drug Application
Supplemental New Drug Application Submission December 2024 Major depressive disorder (adjunctive) Under review
Food and Drug Administration Review Acceptance February 2025 Major depressive disorder (adjunctive) Review process initiated

The regulatory development pipeline for lumateperone extends beyond currently approved indications to include ongoing Phase 3 investigations for autism spectrum disorders, behavioral disorders, and other psychiatric conditions. These development programs represent continued investment in expanding the compound's therapeutic applications and demonstrate the ongoing regulatory potential for additional approvals. The compound has also undergone Phase 2 investigations for sleep maintenance insomnia, indicating the breadth of potential therapeutic applications under regulatory consideration.

International regulatory considerations have included global clinical trial programs that have supported regulatory submissions in multiple jurisdictions. The compound's development program has encompassed studies conducted in the United States, Russia, Colombia, and other international locations, providing regulatory authorities with comprehensive clinical data across diverse patient populations. This international scope of clinical investigation strengthens the regulatory foundation for potential approvals in multiple markets worldwide.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIIHACBCFLJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Primary Metabolic Pathways

Lumateperone undergoes extensive metabolism through three major pathways:

PathwayKey Enzymes InvolvedMetabolites ProducedActivity of Metabolites
Carbonyl reductionAldo-keto reductase (AKR)ICI200131 (alcohol)Similar binding affinity to D₂ and 5-HT₂A receptors as parent drug
N-desmethylationCYP3A4IC200161, IC200565Active; extends therapeutic effects
GlucuronidationUGT1A1, UGT1A4, UGT2B15Glucuronide conjugatesInactive; enhances excretion

The carbonyl reduction of lumateperone’s ketone group by AKR isoforms (AKR1C1, 1B10, 1C4) is the first metabolic step, forming the alcohol metabolite ICI200131. This reaction is critical for modulating the drug’s pharmacokinetics .

Enzymatic Contributions to Metabolism

Lumateperone’s metabolism involves a diverse array of enzymes:

Enzyme ClassSpecific IsoformsRole in Metabolism
Cytochrome P450CYP3A4, CYP2C8, CYP1A2N-desmethylation and oxidation
Aldo-keto reductaseAKR1C1, AKR1B10, AKR1C4Carbonyl reduction
Uridine glucuronosyltransferaseUGT1A1, UGT1A4, UGT2B15Phase II glucuronidation

CYP3A4 is the dominant enzyme responsible for generating the N-desmethyl metabolites IC200161 and IC200565, which retain pharmacological activity .

Metabolite Pharmacokinetics

Key pharmacokinetic parameters for lumateperone and its metabolites:

ParameterLumateperoneICI200131IC200161
Half-life (hours)13–1820–2118–22
Protein Binding (%)97.4>90>90
Excretion RouteFeces (29%), Urine (58%)Feces/Urine (conjugated)Feces/Urine (conjugated)

Lumateperone’s metabolites are predominantly excreted as glucuronide conjugates, with <1% of the parent drug excreted unchanged .

Drug-Drug Interactions

Lumateperone’s metabolism is sensitive to CYP3A4 modulators:

  • Inducers (e.g., carbamazepine) : Reduce lumateperone exposure by up to 50%, necessitating dose adjustments .

  • Inhibitors (e.g., ketoconazole) : Increase lumateperone exposure by 2.5-fold, requiring monitoring .

No significant inhibition of CYP450 enzymes by lumateperone or its metabolites has been observed .

Structural Insights

The chemical structure of lumateperone (C₂₄H₂₈FN₃O) features a tetracyclic core with a fluorophenyl group and a ketone side chain. Reduction of the ketone to an alcohol (ICI200131) and N-desmethylation are the primary modifications driving its metabolic fate .

text
Lumateperone Structure Highlights: - Tetracyclic backbone: Pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline - Substituents: 4-Fluorophenyl, methyl group, ketone side chain - Molecular Weight: 393.5 g/mol [3][5]

Scientific Research Applications

Caplyta has a wide range of scientific research applications, including:

Q & A

Q. What is the hypothesized mechanism of action of Caplyta (lumateperone) in treating schizophrenia and bipolar depression, and how is this validated experimentally?

this compound's mechanism involves dual modulation of serotonin (5-HT2A) and dopamine (D2) receptors, with partial agonism at D1/D2 receptors and antagonism at 5-HT2A receptors . Preclinical studies use in vitro receptor-binding assays (e.g., radioligand displacement) and in vivo animal models (e.g., prepulse inhibition for antipsychotic efficacy) to quantify affinity and functional activity. Clinical trials further validate these mechanisms through positron emission tomography (PET) imaging and correlative analyses of receptor occupancy with symptom improvement .

Q. How are clinical trials for this compound structured to assess efficacy in bipolar depression, and what primary endpoints are prioritized?

Phase III trials for bipolar depression employ randomized, double-blind, placebo-controlled designs with 6-week treatment periods. The primary endpoint is the change in Montgomery-Åsberg Depression Rating Scale (MADRS) scores, a clinician-rated scale sensitive to treatment effects. For example, in monotherapy studies, this compound 42 mg demonstrated a statistically significant reduction in MADRS scores (baseline: 30.8; change: −15.6 vs. placebo: −11.5, p<0.001) . Secondary endpoints include Clinical Global Impression (CGI) scores and safety profiles.

Q. What methodological standards are applied to ensure reproducibility in this compound's pharmacokinetic and pharmacodynamic studies?

Pharmacokinetic studies follow FDA guidelines for dose proportionality, bioavailability, and food-effect assessments. Key parameters include maximum plasma concentration (Cmax), area under the curve (AUC), and half-life (t½). Analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for plasma lumateperone quantification. Pharmacodynamic studies standardize receptor occupancy measurements via PET imaging with radiotracers like [<sup>11</sup>C]raclopride for D2 receptors .

Advanced Research Questions

Q. How do contradictions in adjunctive therapy outcomes inform dose optimization strategies for this compound?

In a 6-week adjunctive trial with lithium/valproate, this compound 42 mg showed significant MADRS improvement (−16.9 vs. placebo: −14.0, p=0.005), while 28 mg did not (−15.5 vs. placebo: −14.0, p=0.15) . This suggests a nonlinear dose-response relationship, potentially due to receptor saturation thresholds. Researchers must analyze exposure-response curves and conduct post hoc subgroup analyses (e.g., by baseline severity or genetic polymorphisms in metabolic enzymes) to refine dosing protocols.

Q. What experimental designs address confounding variables in long-term studies of this compound's metabolic side effects?

Longitudinal observational studies use propensity score matching to control for confounders like diet, lifestyle, and concomitant medications. For example, metabolic outcomes (e.g., weight gain, HbA1c) are tracked alongside plasma drug levels to differentiate drug-induced effects from baseline risk factors. Mixed-effects models account for inter-individual variability, while in vitro adipocyte differentiation assays isolate direct pharmacological impacts .

Q. How can translational research reconcile discrepancies between preclinical models and clinical efficacy data for this compound?

Discrepancies often arise from species-specific receptor expression or behavioral test limitations (e.g., rodent models inadequately capturing negative symptoms of schizophrenia). To address this, researchers employ:

  • Cross-species PET imaging to compare receptor occupancy patterns.
  • Human induced pluripotent stem cell (iPSC)-derived neurons to study synaptic effects in patient-specific genetic backgrounds.
  • Computational pharmacodynamic modeling to extrapolate preclinical dose-response data to human equivalents .

Q. What statistical approaches resolve conflicting findings in this compound's efficacy across demographic subgroups?

Meta-regression analyses of pooled trial data (e.g., age, sex, ethnicity) identify subgroup-specific treatment effects. For instance, post hoc analyses of this compound trials revealed consistent efficacy across age groups (18–75 years) but higher placebo responses in females. Adaptive trial designs with Bayesian hierarchical models enable dynamic sample size adjustments to improve power in underrepresented subgroups .

Methodological Guidelines for this compound Research

  • Data Collection : Prioritize standardized scales (e.g., MADRS, PANSS) and centralized lab assays to minimize inter-site variability .
  • Conflict Resolution : Use sensitivity analyses to assess robustness of findings to outliers or missing data (e.g., multiple imputation for dropouts) .
  • Ethical Compliance : Adhere to CONSORT guidelines for clinical trials and disclose all funding sources/conflicts of interest .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.